(1R)-N-ethyl-1-phenylethane-1-sulfonamide
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Overview
Description
(1R)-N-ethyl-1-phenylethane-1-sulfonamide is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-ethyl-1-phenylethane-1-sulfonamide typically involves the reaction of (1R)-1-phenylethanamine with ethyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-N-ethyl-1-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like alkyl halides can replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, (1R)-N-ethyl-1-phenylethane-1-sulfonamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure products by inducing chirality in the reaction intermediates.
Biology
The compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, and this compound is no exception. It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Sulfonamides have a long history of use as antibiotics, and this compound is investigated for its efficacy against various bacterial strains.
Industry
Industrially, the compound is used in the synthesis of other complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-N-ethyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-phenylethanamine: A precursor in the synthesis of (1R)-N-ethyl-1-phenylethane-1-sulfonamide.
N-ethyl-1-phenylethane-1-sulfonamide: The non-chiral version of the compound.
(1R)-N-methyl-1-phenylethane-1-sulfonamide: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial in asymmetric synthesis and in the study of enantioselective biological interactions. The compound’s ability to act as a chiral auxiliary and its potential as an enzyme inhibitor make it valuable in both research and industrial applications.
Properties
CAS No. |
2648862-75-1 |
---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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